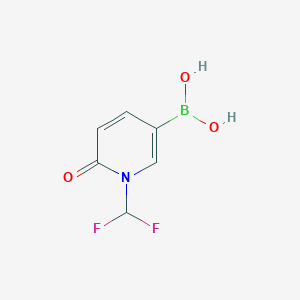
1,1'-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) is a complex organic compound characterized by its unique structure, which includes a trichloroethane moiety linked to two anthracene-9,10-dione units via azanediyl bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) typically involves the reaction of 2,2,2-trichloroethane-1,1-diamine with anthracene-9,10-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures. Catalysts such as Lewis acids may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) can undergo various chemical reactions, including:
Oxidation: The anthracene-9,10-dione units can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione units to anthracene derivatives.
Substitution: The trichloroethane moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.
Medicine: Studied for its potential anticancer properties.
Industry: Used in the development of organic electronic materials and dyes.
Mécanisme D'action
The mechanism of action of 1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known insecticide with a similar trichloroethane moiety.
1,1,2-Trichloroethane: An organochloride solvent with similar structural features.
Uniqueness
1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) is unique due to its dual anthracene-9,10-dione units linked by azanediyl bridges, which impart distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
89734-98-5 |
|---|---|
Formule moléculaire |
C30H17Cl3N2O4 |
Poids moléculaire |
575.8 g/mol |
Nom IUPAC |
1-[[2,2,2-trichloro-1-[(9,10-dioxoanthracen-1-yl)amino]ethyl]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H17Cl3N2O4/c31-30(32,33)29(34-21-13-5-11-19-23(21)27(38)17-9-3-1-7-15(17)25(19)36)35-22-14-6-12-20-24(22)28(39)18-10-4-2-8-16(18)26(20)37/h1-14,29,34-35H |
Clé InChI |
PIAAVKAOXQUTBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(C(Cl)(Cl)Cl)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


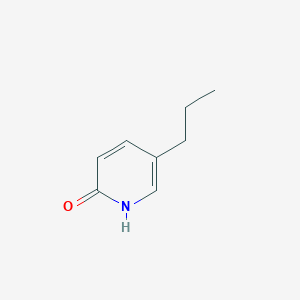
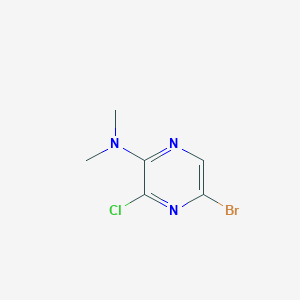
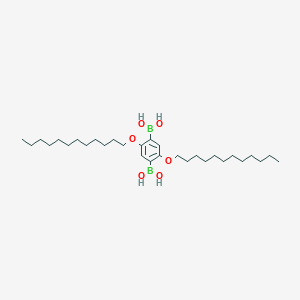

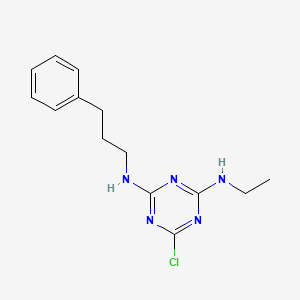
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
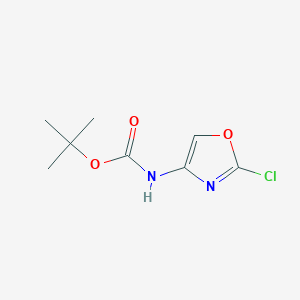
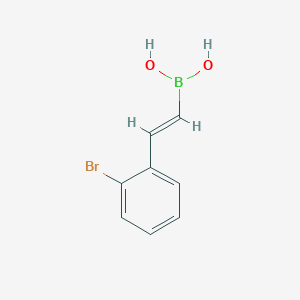

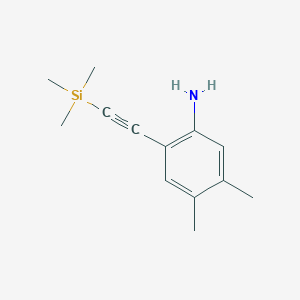
![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)
![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
